

Application Notes and Protocols for the Scale-up Synthesis of 3-Vinylcyclobutanol

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Compound of Interest

Compound Name: 3-Vinylcyclobutanol

Cat. No.: B15277143

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Abstract

This document provides a comprehensive, four-step synthetic route for the scale-up production of **3-vinylcyclobutanol**, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the commercially available 3-(hydroxymethyl)cyclobutanecarboxylic acid and proceeds through protection, aldehyde formation, olefination, and deprotection steps. The protocols are designed to be robust and scalable for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and the workflow is visually represented.

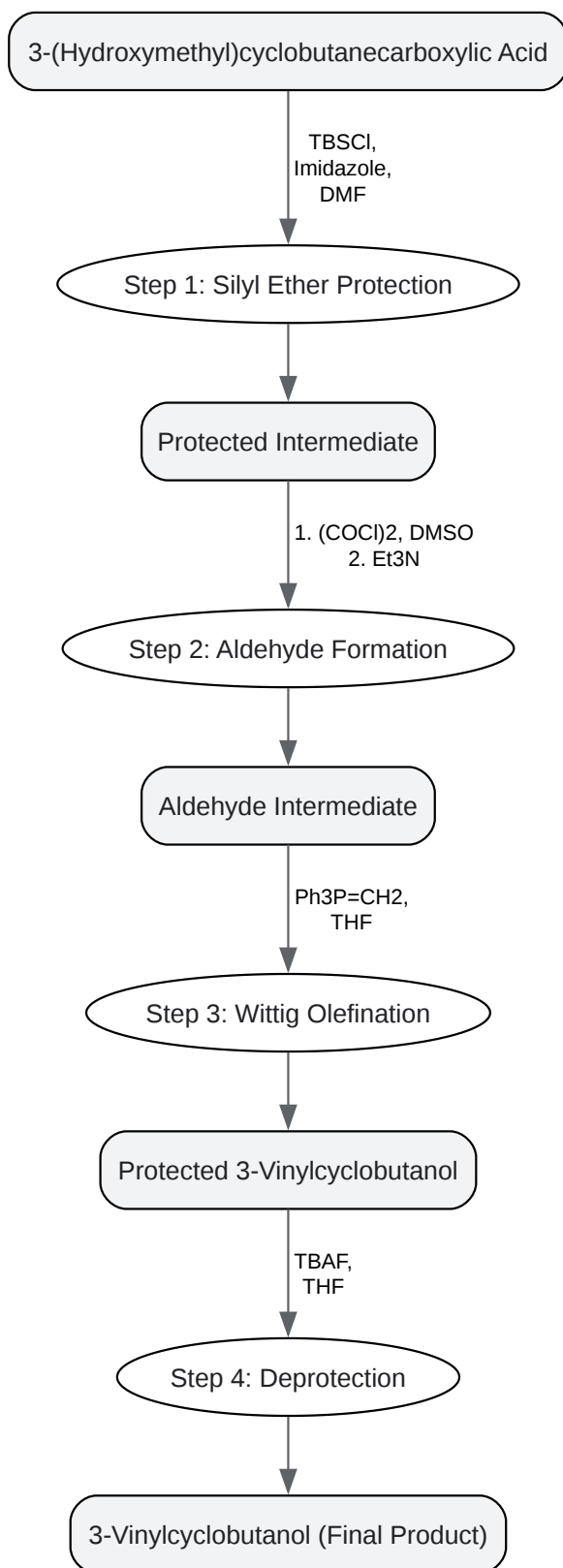
Introduction

Cyclobutane moieties are increasingly incorporated into drug candidates due to their ability to impart unique conformational constraints and improve physicochemical properties. **3-Vinylcyclobutanol**, in particular, offers multiple points for further chemical elaboration, making it a desirable synthetic intermediate. This application note details a proposed and optimized synthetic pathway suitable for producing multi-gram to kilogram quantities of this target molecule. The chosen route maximizes the use of well-established, high-yielding, and scalable reactions while minimizing the need for specialized equipment.

Overall Synthetic Scheme

The scale-up synthesis of **3-vinylcyclobutanol** is proposed to be carried out in four sequential steps, starting from 3-(hydroxymethyl)cyclobutanecarboxylic acid. The overall transformation is

depicted below:



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Caption: Proposed four-step synthesis of **3-vinylcyclobutanol**.

Experimental Protocols

Step 1: Protection of 3-(hydroxymethyl)cyclobutanecarboxylic acid

This step involves the selective protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust enough to withstand the conditions of the subsequent steps and can be removed under mild conditions.^{[1][2]}

Protocol:

- To a 20 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 3-(hydroxymethyl)cyclobutanecarboxylic acid (1.00 kg, 7.68 mol) and anhydrous N,N-dimethylformamide (DMF, 8 L).
- Stir the mixture at room temperature until all solids have dissolved.
- Add imidazole (1.15 kg, 16.9 mol, 2.2 equiv) to the solution in portions, ensuring the temperature does not exceed 30°C.
- In a separate vessel, dissolve tert-butyldimethylsilyl chloride (TBSCl, 1.27 kg, 8.45 mol, 1.1 equiv) in anhydrous DMF (2 L).
- Add the TBSCl solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C.
- Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to 0-5°C and slowly add deionized water (10 L).
- Extract the aqueous mixture with methyl tert-butyl ether (MTBE, 3 x 5 L).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 3 L) and brine (2 x 3 L).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the TBS-protected intermediate as a viscous oil.

Step 2: Formation of 3-((tert-butyldimethylsilyloxy)methyl)cyclobutanecarboxaldehyde

This step converts the carboxylic acid to the corresponding aldehyde via a Swern oxidation-type procedure.

Protocol:

- Set up a 50 L jacketed reactor with a mechanical stirrer, nitrogen inlet, addition funnels, and a temperature probe.
- Charge the reactor with anhydrous dichloromethane (DCM, 20 L) and cool to -78°C using a suitable cooling system.
- Add oxalyl chloride (0.85 L, 9.98 mol, 1.3 equiv) dropwise to the DCM, maintaining the temperature below -70°C.
- In a separate vessel, dissolve dimethyl sulfoxide (DMSO, 1.42 L, 19.97 mol, 2.6 equiv) in anhydrous DCM (5 L).
- Add the DMSO solution dropwise to the reactor over 1-2 hours, keeping the temperature below -70°C.
- Stir the mixture for 30 minutes at -78°C.
- Dissolve the TBS-protected intermediate from Step 1 (assumed 7.68 mol) in anhydrous DCM (10 L).
- Add this solution dropwise to the reactor over 2-3 hours, maintaining the temperature below -70°C.
- Stir the reaction mixture for 2 hours at -78°C.

- Add triethylamine (Et₃N, 5.35 L, 38.4 mol, 5.0 equiv) dropwise over 1-2 hours, allowing the temperature to slowly warm to room temperature overnight.
- Quench the reaction by slowly adding water (10 L).
- Separate the organic layer and wash with 1 M HCl (2 x 5 L), saturated aqueous sodium bicarbonate (2 x 5 L), and brine (2 x 5 L).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

Step 3: Wittig Olefination to form a Protected 3-Vinylcyclobutanol

The aldehyde is converted to the vinyl group using a Wittig reaction.^{[3][4][5][6][7]} The use of methyltriphenylphosphonium bromide with a strong base generates the necessary ylide.^[6]

Protocol:

- In a 50 L jacketed reactor under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.46 kg, 9.68 mol, 1.26 equiv) in anhydrous tetrahydrofuran (THF, 25 L).
- Cool the suspension to 0°C.
- Slowly add n-butyllithium (2.5 M in hexanes, 3.87 L, 9.68 mol, 1.26 equiv) via cannula, maintaining the temperature below 5°C. A deep yellow to orange color indicates ylide formation.
- Stir the mixture at 0°C for 1 hour.
- Dissolve the crude aldehyde from Step 2 (assumed 7.68 mol) in anhydrous THF (10 L).
- Add the aldehyde solution dropwise to the ylide solution at 0°C over 2-3 hours.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 L).

- Extract the mixture with diethyl ether (3 x 8 L).
- Combine the organic layers, wash with brine (2 x 5 L), and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the protected **3-vinylcyclobutanol**.

Step 4: Deprotection to Yield 3-Vinylcyclobutanol

The final step is the removal of the TBS protecting group to yield the target molecule.^{[1][8][9]}

Protocol:

- In a 20 L reactor, dissolve the purified product from Step 3 in THF (15 L).
- Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 9.2 L, 9.2 mol, 1.2 equiv).
- Stir the solution at room temperature for 4-6 hours, monitoring by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in diethyl ether (10 L) and wash with water (3 x 5 L) and brine (2 x 5 L).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- The crude product is purified by vacuum distillation to afford pure **3-vinylcyclobutanol**.

Data Presentation

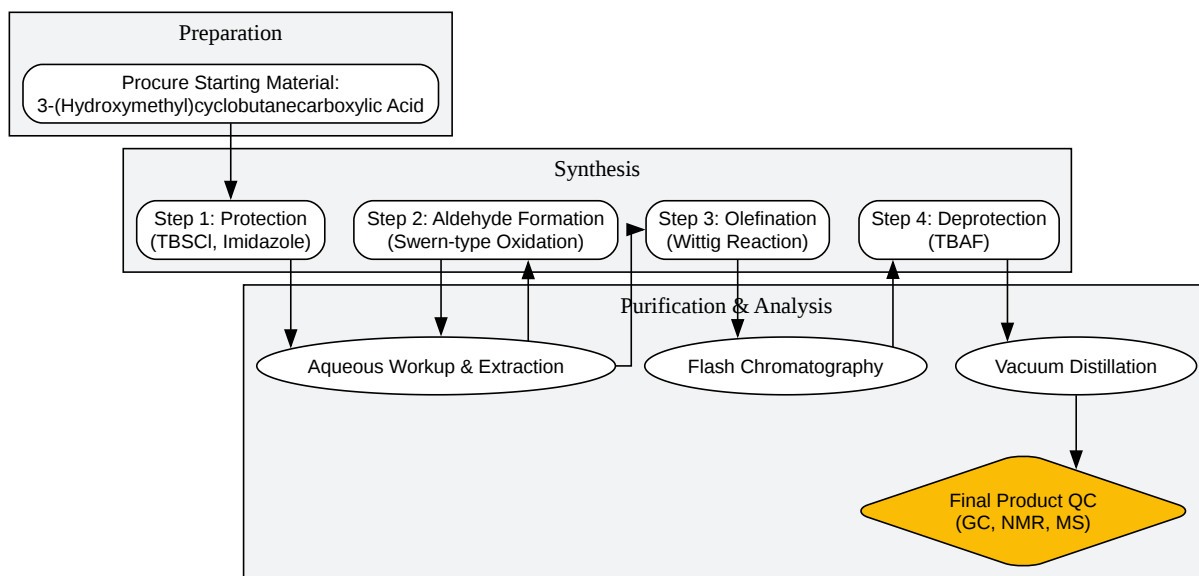
The following table summarizes the expected quantitative data for the scale-up synthesis of **3-vinylcyclobutanol**, starting from 1.00 kg of 3-(hydroxymethyl)cyclobutanecarboxylic acid.

Step	Product	Starting Mass (kg)	Expected Yield (%)	Product Mass (kg)	Purity (by GC)
1	TBS-protected intermediate	1.00	95	1.78	>98%
2	Aldehyde intermediate	1.78	88 (crude)	1.56	(used directly)
3	Protected 3-vinylcyclobutanol	1.56	85	1.32	>97%
4	3-Vinylcyclobutanol	1.32	92	0.65	>99%

Overall Yield: ~65%

Logical Workflow Diagram

The logical workflow for the entire process, from starting material to final product, is outlined below.



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Caption: Logical workflow for the synthesis of **3-vinylcyclobutanol**.

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